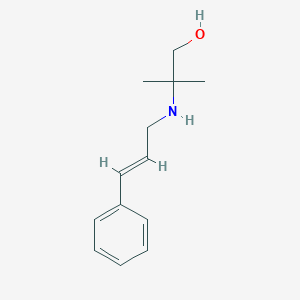
2-(Cinnamylamino)-2-methyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cinnamylamino)-2-methyl-1-propanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Research has indicated that compounds similar to 2-(Cinnamylamino)-2-methyl-1-propanol exhibit significant potential as therapeutic agents. The incorporation of the cinnamyl moiety can enhance the biological activity of the molecule, making it a candidate for drug development targeting various diseases.
- Antiviral Properties : Studies have shown that cinnamoyl derivatives can inhibit viral replication. For instance, research on cinnamoyl-substituted mannopyranosides demonstrated promising results against the H5N1 influenza A virus, suggesting that derivatives of this compound could similarly exhibit antiviral effects through molecular docking studies and in vitro assays .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In vitro studies have indicated that derivatives with similar structures possess antifungal and antibacterial activities, suggesting potential applications in treating infections .
Chemical Intermediate
This compound can serve as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in the production of more complex molecules.
- Synthesis of Other Compounds : The compound can be utilized to synthesize other biologically active molecules through reactions such as alkylation or acylation. This property is particularly beneficial in developing new pharmaceuticals or agrochemicals.
Case Study 1: Antiviral Research
A recent study focused on synthesizing methyl α-d-mannopyranoside derivatives, including those with cinnamoyl substitutions. The study highlighted the importance of these compounds in developing antiviral medications, demonstrating significant binding affinities to viral proteins . This research underscores the potential application of this compound in antiviral drug design.
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized various cinnamoyl derivatives and tested their antimicrobial activity against several bacterial and fungal strains. The findings indicated that certain derivatives exhibited enhanced antifungal properties compared to their antibacterial activity, suggesting a dual role in infection management . This reinforces the potential use of this compound in developing broad-spectrum antimicrobial agents.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.3g/mol |
Nom IUPAC |
2-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-13(2,11-15)14-10-6-9-12-7-4-3-5-8-12/h3-9,14-15H,10-11H2,1-2H3/b9-6+ |
Clé InChI |
RWBWNGJBHMSDIF-RMKNXTFCSA-N |
SMILES |
CC(C)(CO)NCC=CC1=CC=CC=C1 |
SMILES isomérique |
CC(C)(CO)NC/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(C)(CO)NCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















